N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide
Description
N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c25-22(29)15-26-24(30)21-16-28(20-9-5-2-6-10-20)27-23(21)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,16H,15H2,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZCGRDXYOCCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)NCC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl groups at the 1 and 3 positions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amine derivatives, and oxidized products, which can be further utilized in different chemical syntheses.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide: Lacks the amino-oxoethyl group, which may affect its biological activity.
N-(2-aminoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
N-(2-amino-2-oxoethyl)-1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
